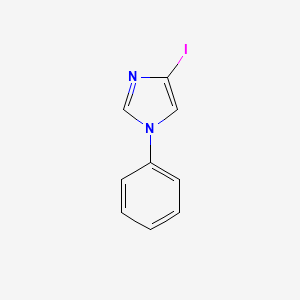

4-Iodo-1-phenyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

4-iodo-1-phenylimidazole |

InChI |

InChI=1S/C9H7IN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

GEBOAQNPKYNMMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Iodo 1 Phenyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Pathways at the Iodo-Substituted Position

The carbon-iodine bond in 4-iodo-1-phenyl-1H-imidazole dictates its reactivity towards both electrophiles and nucleophiles.

The imidazole (B134444) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The phenyl group at the N-1 position influences the electron distribution within the ring. While direct electrophilic substitution on an already iodinated imidazole is not the primary method for introducing new groups, understanding the underlying principles is crucial. Electrophilic attack on the imidazole ring generally occurs at the C-5 position, which is the most electron-rich. However, the presence of the iodine at C-4 and the phenyl group at N-1 can alter the regioselectivity of further substitutions.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with an electrophile to introduce a new substituent specifically at that ortho position. wikipedia.org In the context of 1-phenyl-1H-imidazole, the phenyl group itself is not a classical DMG. However, the nitrogen atom of the imidazole ring can act as a Lewis base, coordinating to the lithium of the organolithium reagent and directing deprotonation to the adjacent C-2 or C-5 positions of the imidazole ring or the ortho positions of the phenyl ring. wikipedia.orgbaranlab.orgharvard.edu

The iodine atom in this compound is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. diva-portal.org This allows for the introduction of a variety of nucleophiles at the C-4 position. The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the iodine, and subsequent elimination of the iodide ion yields the substituted product. diva-portal.org The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, N-protected halogenoimidazoles have been shown to react with various nucleophiles, such as thiolates and alkoxides, to displace the halogen atom. rsc.org Specifically, derivatives of 5-bromo-4-nitroimidazole undergo nucleophilic displacement of the bromine atom. rsc.org

Cross-Coupling Reactions and Derivative Functionalization

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi-res.comyoutube.com this compound can be effectively coupled with various arylboronic acids to synthesize 4-aryl-1-phenyl-1H-imidazoles. nih.govrsc.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com Studies on related iodo-imidazole derivatives have demonstrated high yields in Suzuki-Miyaura reactions. nih.govrsc.org For example, the coupling of 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide with various arylboronic acids proceeded to completion, affording the cross-coupled products in good yields (66-85%). nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can react with terminal alkynes to produce 4-alkynyl-1-phenyl-1H-imidazoles. The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halogens are present in a molecule. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org The utility of iodo-pyrazole derivatives in Sonogashira reactions to form phenylethynyl-functionalized products has been demonstrated, highlighting the applicability of this reaction to similar iodo-heterocycles. nih.gov

Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(biphenyl-4-yl)-4,4-dimethyl-4H-imidazole 3-oxide | 85 | nih.govrsc.org |

| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 56 | nih.gov |

| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 4-(Phenylethynyl)-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 78 | nih.gov |

C-N Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. acs.orgorganic-chemistry.org This method can be applied to this compound to introduce various amino groups at the C-4 position. The reaction generally requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. organic-chemistry.orgresearchgate.net The development of these catalyst systems has enabled the coupling of a wide range of amines, including primary and secondary, with aryl iodides. researchgate.net This reaction is crucial for the synthesis of many nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. acs.orgnih.gov

C-S Cross-Coupling: Palladium- and copper-catalyzed reactions are also employed for the formation of C-S bonds. researchgate.net this compound can be coupled with thiols to generate 4-(arylthio)- or 4-(alkylthio)-1-phenyl-1H-imidazoles. Copper(I) iodide is a common catalyst for the coupling of aryl iodides with thiols. researchgate.net Palladium-based catalysts with specific phosphine ligands have also been developed for the efficient cross-coupling of aryl halides with both aliphatic and aromatic thiols. researchgate.net

Table 2: Examples of C-N and C-S Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Iodide | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | Aryl Amine | organic-chemistry.orgresearchgate.net |

| Aryl Iodide | Thiol | CuI or Pd catalyst, Phosphine ligand | Aryl Sulfide | researchgate.net |

| 4-Iodoacetophenone | Imidazole | Copper-Pincer Bis(N-Heterocyclic Carbene) Complex, Cs₂CO₃ | N-Aryl Imidazole | researchgate.net |

As previously mentioned, directed ortho metalation (DoM) is a key strategy for regioselective functionalization. wikipedia.orgorganic-chemistry.org The process involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org For 1-phenyl-1H-imidazole, while the phenyl group itself is not a strong DMG, the imidazole nitrogen can direct lithiation. wikipedia.orgbaranlab.org Transformations related to DoM can lead to a variety of substituted products that might not be accessible through other means. The choice of base and reaction conditions is critical for controlling the regioselectivity of the metalation. unblog.fr

Ring-Opening and Rearrangement Reactions

While specific studies detailing the ring-opening and rearrangement reactions of this compound are not extensively documented in the literature, the inherent reactivity of the imidazole nucleus and related heterocyclic systems allows for informed predictions regarding its potential transformations under various conditions.

Ring-Opening Reactions:

The imidazole ring is generally stable due to its aromatic character. However, under forcing conditions or with specific reagents, ring cleavage can occur. For instance, treatment of certain imidazole derivatives with strong bases in a two-phase mixture with aqueous sodium hydroxide (B78521) has been reported to lead to ring cleavage. youtube.com While not a direct example involving this compound, this suggests that under harsh basic conditions, the integrity of the imidazole ring could be compromised.

Furthermore, oxidative cleavage is a known pathway for the degradation of imidazole rings. The reaction of imidazole with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃) can lead to ring opening, forming products like formamide (B127407) and oxamide. acs.org Although these studies are often conducted in the context of atmospheric chemistry, they highlight the susceptibility of the imidazole core to cleavage under potent oxidizing conditions.

Rearrangement Reactions:

Rearrangements involving the imidazole skeleton are also plausible. One notable example in imidazole synthesis is the van Leusen reaction, where rearrangements of imidazoline (B1206853) intermediates can occur. mdpi.com For instance, the synthesis of 1,5-disubstituted-4-methylimidazoles from acetimine analogs and TosMIC involves a proposed mechanism with methyl migration following the formation of an imidazoline intermediate. mdpi.com

Photochemical conditions can also induce rearrangements in heterocyclic compounds. baranlab.org While specific photochemical rearrangements of this compound have not been reported, the general principles of photochemistry suggest that UV irradiation could potentially lead to skeletal rearrangements or positional isomerization of the substituents.

The following table summarizes potential ring-opening and rearrangement reactions based on the reactivity of related imidazole systems.

| Reaction Type | Conditions | Potential Products | Notes |

| Ring-Opening | Strong base (e.g., NaOH), two-phase system | Acyclic amine derivatives | Based on the observed reactivity of other imidazoles. youtube.com |

| Oxidative Cleavage | Strong oxidants (e.g., O₃, •OH) | Formamide, phenyl-substituted ureas, iodo-containing fragments | Inferred from atmospheric degradation studies of imidazole. acs.org |

| Rearrangement | Thermal (e.g., thermolysis) | Isomeric phenylimidazoles, fused ring systems | Thermolysis of related N-aryl compounds can lead to complex rearrangements. researchgate.net |

| Photochemical Rearrangement | UV irradiation | Isomeric 4-iodo-1-phenyl-1H-imidazoles, other heterocyclic systems | A general possibility for aromatic and heterocyclic compounds. baranlab.org |

Mechanistic Insights into Reaction Pathways (e.g., Radical, Ionic Intermediates)

The transformations of this compound, including potential ring-opening and rearrangement reactions, are expected to proceed through either radical or ionic intermediates, or a combination thereof. The nature of the reagents and reaction conditions will dictate the predominant mechanistic pathway.

Radical Intermediates:

The presence of a relatively weak carbon-iodine bond in this compound suggests that radical mechanisms could be readily initiated. Homolytic cleavage of the C-I bond, induced by heat, light, or a radical initiator, would generate a 1-phenyl-1H-imidazol-4-yl radical. This highly reactive intermediate could then participate in a variety of subsequent reactions.

Iminyl radicals are another class of radical intermediates that have been implicated in the construction and ring-opening of nitrogen-containing heterocycles. rsc.org In the context of this compound, the formation of an iminyl radical could potentially lead to skeletal rearrangements or fragmentation of the imidazole ring. Computational studies on the reaction of imidazole with hydroxyl radicals have shown that both OH-addition and H-abstraction pathways can occur, leading to radical adducts that can undergo further reactions. acs.org

The table below outlines potential radical-mediated pathways.

| Intermediate | Generation Method | Potential Subsequent Reactions |

| 1-Phenyl-1H-imidazol-4-yl radical | Homolysis of C-I bond (thermal, photochemical) | Hydrogen abstraction, addition to unsaturated systems, radical-radical coupling |

| Radical adducts | Addition of radicals (e.g., •OH) to the imidazole ring | Ring-opening, rearrangement, further oxidation |

| Iminyl radicals | Photochemical or chemical initiation | Intramolecular cyclization, ring-opening, hydrogen atom transfer |

Ionic Intermediates:

Ionic mechanisms are also central to the reactivity of imidazoles. The imidazole ring possesses both acidic (N-H proton, if present) and basic (lone pair on the pyridine-like nitrogen) sites, allowing it to participate in acid-base chemistry and act as a nucleophile. youtube.com

In acidic media, the imidazole nitrogen can be protonated, activating the ring towards nucleophilic attack. This is a common first step in acid-catalyzed ring-opening reactions of other heterocyclic systems like epoxides, where protonation of the heteroatom makes it a better leaving group. masterorganicchemistry.comlibretexts.org A similar mechanism could be envisioned for this compound, where protonation could facilitate nucleophilic attack and subsequent ring cleavage.

Conversely, under basic conditions, deprotonation of a suitable precursor or reaction with a strong nucleophile can lead to the formation of anionic intermediates. The imidazole ring can be attacked by nucleophiles, particularly at the C2 position, which can lead to the formation of intermediates that could potentially undergo ring transformations. youtube.com

The following table summarizes potential ionic reaction pathways.

| Intermediate | Generation Method | Potential Subsequent Reactions |

| Imidazolium (B1220033) cation | Protonation by acid | Nucleophilic attack leading to ring-opening or substitution |

| Anionic intermediates | Deprotonation (if applicable) or nucleophilic addition | Rearrangement, elimination, further reaction with electrophiles |

| Carbene intermediates | From deprotonation of imidazolium salts | Insertion reactions, cycloadditions |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Dynamics and Isomeric Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including 4-Iodo-1-phenyl-1H-imidazole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's core structure.

In substituted phenylimidazoles, the chemical shifts of the imidazole (B134444) and phenyl protons and carbons are influenced by the nature and position of the substituents. For 1-phenyl-1H-imidazole, the proton signals of the imidazole ring typically appear in the aromatic region of the ¹H NMR spectrum. rsc.org The substitution of an iodine atom at the C4 position of the imidazole ring is expected to induce significant changes in the chemical shifts of the adjacent protons and carbons due to its electronic and steric effects.

Isomeric Differentiation: NMR is particularly crucial for differentiating between isomers. For instance, the substitution pattern on the phenyl ring of a 1-phenyl-1H-imidazole can be readily determined by analyzing the splitting patterns and coupling constants of the aromatic protons. rsc.org Similarly, distinguishing between 4-iodo- and 5-iodo-1-phenyl-1H-imidazole, which are tautomers in the unsubstituted imidazole, is readily achieved by NMR once the N1 position is substituted.

Structural Dynamics: Dynamic NMR (DNMR) techniques can be employed to study conformational changes and restricted rotations within the molecule. For example, the rotation of the phenyl group around the C-N bond might be hindered, leading to the observation of distinct signals for the ortho- and meta-protons of the phenyl ring at low temperatures. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further structural insights. slideshare.netlibretexts.orgresearchgate.netyoutube.com A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the phenyl and imidazole rings. A NOESY spectrum would identify protons that are close in space, which can help to determine the preferred conformation of the molecule, for example, the relative orientation of the phenyl and imidazole rings. libretexts.org

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole H-2 | ~7.8-8.0 | ~135-138 |

| Imidazole H-5 | ~7.1-7.3 | ~118-120 |

| Imidazole C-2 | - | ~135-138 |

| Imidazole C-4 | - | ~85-90 (due to Iodine) |

| Imidazole C-5 | - | ~118-120 |

| Phenyl H (ortho) | ~7.4-7.6 | ~121-123 |

| Phenyl H (meta) | ~7.3-7.5 | ~129-131 |

| Phenyl H (para) | ~7.2-7.4 | ~127-129 |

| Phenyl C (ipso) | - | ~137-140 |

| Phenyl C (ortho) | - | ~121-123 |

| Phenyl C (meta) | - | ~129-131 |

| Phenyl C (para) | - | ~127-129 |

Vibrational Spectroscopy (IR, Raman) for Elucidating Bond Vibrations and Functional Groups in Reaction Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the bonding framework of this compound. These techniques probe the vibrational modes of the molecule, providing a unique fingerprint that is sensitive to its structure and environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The C-H stretching vibrations of the aromatic phenyl and imidazole rings are expected in the 3150-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the rings would appear in the 1600-1400 cm⁻¹ range. The C-N stretching vibrations are also found in this region and can be coupled with other modes. nist.gov The presence of the iodine substituent would influence the vibrational frequencies of the imidazole ring, and a characteristic C-I stretching vibration would be expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds, which are weak in IR, often produce strong signals in Raman spectra. Therefore, the C=C bonds of the phenyl ring and the C-I bond would be expected to show prominent Raman scattering. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. scielo.org.mx

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for similar compounds. nist.govresearchgate.netnih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1600 - 1400 | IR, Raman |

| C-N Stretch | 1400 - 1200 | IR, Raman |

| In-plane C-H Bend | 1300 - 1000 | IR, Raman |

| Out-of-plane C-H Bend | 900 - 675 | IR, Raman |

| C-I Stretch | 600 - 500 | IR, Raman |

Mass Spectrometry Techniques for Reaction Intermediates and Complex Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. Furthermore, advanced MS techniques can be employed to detect and characterize transient reaction intermediates, providing valuable mechanistic insights into its synthesis and reactivity.

Molecular Ion and Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for such compounds could involve the loss of the iodine atom, cleavage of the phenyl group, or fragmentation of the imidazole ring. For instance, a related compound, 4-iodo-1-trityl-1H-imidazole, shows a prominent peak corresponding to the trityl cation upon fragmentation. nih.gov

Detection of Reaction Intermediates: Electrospray ionization (ESI) and other soft ionization techniques are particularly useful for the detection of charged or polar reaction intermediates directly from solution. For example, in the synthesis of this compound, it might be possible to detect key intermediates such as N-phenylimidazole prior to iodination, or complexes formed with catalysts.

The following table outlines the expected major ions in the mass spectrum of this compound.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₉H₇IN₂]⁺ | 270 | Molecular Ion |

| [C₉H₇N₂]⁺ | 143 | Loss of Iodine |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₃H₃IN₂]⁺ | 194 | Fragment of the imidazole ring with iodine |

X-ray Crystallography in Understanding Solid-State Structure and Intermolecular Interactions

While the crystal structure of this compound is not available in the cited literature, studies on similar compounds, such as other phenylimidazoles and iodo-substituted heterocycles, can provide insights into the expected structural features. nih.govmdpi.comacs.org The phenyl and imidazole rings are likely to be non-coplanar due to steric hindrance.

Intermolecular Interactions: The crystal packing of this compound would be influenced by various non-covalent interactions. These could include:

π-π stacking: Interactions between the aromatic phenyl and/or imidazole rings of adjacent molecules.

C-H···π interactions: The hydrogen atoms of one molecule interacting with the π-electron cloud of an adjacent ring.

Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the imidazole ring. rsc.orgcdnsciencepub.commdpi.commdpi.com

The following table summarizes the expected crystallographic parameters and key intermolecular interactions for this compound, based on related structures.

Expected Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Expected Value/Type |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Dihedral Angle (Phenyl-Imidazole) | Non-zero, indicating a twisted conformation |

| Key Intermolecular Interactions | π-π stacking, C-H···π interactions, Halogen bonding (I···N) |

Integration of Spectroscopic Data with Computational Models for Enhanced Understanding

The integration of experimental spectroscopic data with computational models, particularly Density Functional Theory (DFT), offers a powerful approach for a more profound understanding of the structural and electronic properties of this compound. researchgate.netcardiff.ac.ukmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Prediction of Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). Comparing these theoretical predictions with experimental data allows for a more confident assignment of spectral features. For example, DFT calculations can help to resolve ambiguities in the assignment of vibrational modes by providing a theoretical spectrum that can be correlated with the experimental one. researchgate.netresearchgate.net

Elucidation of Molecular Properties: Computational models can also provide insights into properties that are difficult to measure experimentally. This includes the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and dipole moments. This information is crucial for understanding the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack.

Synergistic Approach: The synergy between experimental and computational methods is particularly valuable. For instance, if experimental NMR data suggests the presence of multiple conformers in solution, DFT calculations can be used to determine the relative energies of these conformers and predict their individual NMR spectra, aiding in the interpretation of the experimental results. Similarly, discrepancies between experimental and calculated vibrational spectra can point to specific intermolecular interactions in the solid state that are not accounted for in the gas-phase calculations. cardiff.ac.uk

The following table illustrates how computational chemistry can complement experimental data for this compound.

Integration of Experimental and Computational Data

| Spectroscopic Technique | Experimental Data | Computational (DFT) Contribution |

|---|---|---|

| NMR | Chemical shifts, coupling constants, NOEs | Prediction of chemical shifts for different isomers/conformers, aiding in spectral assignment. |

| IR/Raman | Vibrational frequencies and intensities | Calculation of vibrational modes and frequencies, facilitating the assignment of experimental bands. |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Calculation of bond dissociation energies to rationalize fragmentation pathways. |

| X-ray Crystallography | Solid-state structure, intermolecular interactions | Optimization of molecular geometry in the gas phase for comparison, calculation of interaction energies. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Iodo-1-phenyl-1H-imidazole, DFT calculations, particularly using the B3LYP functional, are instrumental in predicting its geometry, electronic properties, and reactivity.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govnih.gov

For imidazole (B134444) derivatives, the HOMO-LUMO energy gap can indicate the potential for intramolecular charge transfer, which is a significant factor in their bioactivity and electronic applications. irjweb.com A large energy gap implies high stability and low reactivity. irjweb.com In some imidazole derivatives, the charge density in the HOMO is distributed over the entire molecule, while in the LUMO, it is more concentrated on the imidazole ring system, indicating the likely sites for electronic transitions. rasayanjournal.co.in

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies. irjweb.comresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high value of chemical hardness suggests high stability. irjweb.com

Table 1: Calculated Reactivity Descriptors for an Imidazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

This table presents theoretical values for a related imidazole derivative to illustrate the application of these calculations. The values for this compound would require specific computation.

Investigation of Reaction Transition States and Energy Barriers

Computational studies can elucidate reaction mechanisms by identifying transition states and calculating their corresponding energy barriers. mdpi.com This is crucial for understanding the kinetics of reactions involving this compound. For example, in reactions like N-N bond formation or N-O bond cleavage in related systems, DFT calculations have been used to map out the minimum energy pathway, identifying all stationary points and transition states. mdpi.com

The activation energy barriers for various reaction steps can be calculated, providing insights into the feasibility and rate of the reaction. mdpi.com For instance, a low energy barrier for a particular step indicates that it is kinetically favorable. mdpi.com These computational methods are also valuable in understanding the role of catalysts and solvent effects on the reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations can provide detailed information about its conformational landscape and how it interacts with other molecules, which is particularly important in biological systems. nih.govajchem-a.com

These simulations can reveal the flexibility of the molecule and the different conformations it can adopt. nih.gov By simulating the molecule in various environments, such as in solution or interacting with a protein, it is possible to understand the intermolecular forces that govern its behavior. nih.gov This is essential for drug design, where the binding of a molecule to a biological target is a key aspect. ajchem-a.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule that are used to correlate its structure with its reactivity or other properties. nih.govrsc.org These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models. nih.gov

These models are statistical relationships that connect the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov For this compound and its derivatives, these descriptors can include electronic properties (like HOMO-LUMO energies and charge distributions), steric properties, and thermodynamic properties. rsc.org By establishing a correlation between these descriptors and an observed property, it becomes possible to predict the property for new, untested compounds.

Prediction of Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics

Computational methods are increasingly used to predict the non-linear optical (NLO) properties of molecules, which is a critical aspect for their application in photonics and optoelectronics. nih.govresearchgate.net For imidazole derivatives, DFT calculations can be employed to determine properties like polarizability (α) and hyperpolarizability (β and γ), which are measures of the NLO response. semanticscholar.org

A large hyperpolarizability value is indicative of a strong NLO response. semanticscholar.org The HOMO-LUMO energy gap is also relevant here, as a small gap can lead to enhanced molecular polarizability and a greater NLO response. nih.gov Theoretical calculations have shown that some imidazole derivatives possess significant NLO properties, making them promising candidates for advanced materials. rasayanjournal.co.inbiointerfaceresearch.com

Table 2: Predicted NLO Properties for a Related Diphenyl-imidazole Derivative

| Property | Calculated Value |

| Nonlinear absorption coefficient (cmW⁻¹) | 4.044 × 10⁻¹ |

| Nonlinear refractive index (cm²W⁻¹) | 2.89 × 10⁻⁶ |

| Third-order susceptibility (esu) | 2.2627 × 10⁻⁶ |

This table showcases NLO properties for a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, to exemplify the types of data generated in such studies. nih.gov

Applications of 4 Iodo 1 Phenyl 1h Imidazole and Its Functionalized Derivatives in Advanced Chemical Systems

Role as Ligands in Transition Metal Catalysis (e.g., N-Heterocyclic Carbenes precursors, ancillary ligands)

4-Iodo-1-phenyl-1H-imidazole and its derivatives serve as crucial precursors for the synthesis of N-Heterocyclic Carbenes (NHCs), a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. wikipedia.orgscripps.edu NHCs are known for forming strong bonds with transition metals, creating stable and highly active catalysts. scripps.edu The electronic and steric properties of NHC ligands can be fine-tuned by modifying the substituents on the imidazole (B134444) backbone. scripps.edu

The iodine atom at the C4-position of the imidazole ring is a key functional handle for creating advanced NHC complexes. Research has demonstrated that 4-iodo-imidazolium salts can undergo oxidative addition to low-valent transition metals like palladium and platinum. acs.org This reaction, followed by rearrangement and metalation at the C2 position, leads to the formation of classical NHC complexes. acs.org

A general pathway to these catalysts involves the synthesis of an imidazolium (B1220033) salt from the iodo-imidazole precursor, which is then deprotonated to generate the free carbene for complexation to a metal center. scripps.edunih.gov For instance, backbone-alkylated imidazoles, which can be synthesized from a key N-toluenesulfonyl-4-iodoimidazole intermediate, have been used to create silver(I)-NHC complexes. nih.gov The synthetic route involves selective iodination of the imidazole, followed by a Sonogashira coupling to introduce an alkyne, which is subsequently reduced. nih.gov This demonstrates the utility of the iodo-imidazole scaffold in accessing structurally diverse NHC ligands with tailored properties for catalysis.

Table 1: Key Intermediates and Reactions in NHC Synthesis from Iodo-Imidazoles

| Precursor/Intermediate | Reaction Type | Resulting Product | Metal Center | Reference |

|---|---|---|---|---|

| 1,3-diethyl-4-iodo-imidazolium iodide | Oxidative Addition / Rearrangement | Classical NHC Complex | Pd, Pt | acs.org |

| N-toluenesulfonyl-4-iodoimidazole | Sonogashira Coupling / Reduction / Alkylation | Backbone-alkylated Imidazolium Salt | - | nih.gov |

Utility in Organic Synthesis as Key Intermediates for Complex Molecule Construction

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. google.com The iodo-substituent makes the compound an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgnih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the iodoimidazole with a wide range of organoboron compounds, such as phenylboronic acid. researchgate.netlibretexts.org

This methodology provides efficient access to a diverse array of functionalized phenylimidazole derivatives, which are important structural motifs in many biologically active molecules. researchgate.netnih.gov For example, an efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, highlighting the reaction's tolerance for the acidic N-H proton of the imidazole ring under relatively mild conditions. nih.gov The synthetic utility of this method has been showcased in the total synthesis of marine alkaloids like nortopsentin D. nih.gov

Furthermore, iodoimidazoles are key starting materials for the synthesis of complex nucleoside analogues, which are known for their therapeutic properties. researchgate.net A biocatalyzed, whole-cell approach has been used to synthesize 4-iodoimidazole-ribonucleoside from 4-iodo-1H-imidazole, demonstrating an alternative to complex chemical syntheses. researchgate.net The versatility of this compound as a building block is rooted in its ability to introduce the phenylimidazole core structure into larger, more complex molecular architectures.

Development of Novel Functional Materials (e.g., in organic electronics, solar cells, supramolecular assemblies)

The unique electronic properties and structural versatility of the phenylimidazole scaffold make this compound and its derivatives attractive candidates for the development of novel functional materials.

Organic Electronics: Imidazole derivatives are widely used in the field of organic light-emitting diodes (OLEDs). medchemexpress.com Their strong electron-withdrawing nature makes them suitable for use as electron-transporting materials, host materials for phosphorescent emitters, and even as fluorescent emitters themselves. medchemexpress.com The phenyl and iodo substituents on the this compound core can be used to tune the material's electrochemical and photophysical properties, influencing the performance of the final OLED device. medchemexpress.com

Supramolecular Assemblies: Phenylimidazoles are of interest in materials science for synthesizing polymers and coordination compounds. walisongo.ac.id The planar structure of the imidazole and phenyl rings, combined with the potential for hydrogen bonding (N-H---N) and other non-covalent interactions, makes them excellent building blocks for supramolecular chemistry and crystal engineering. The iodine atom in this compound can participate in halogen bonding, a strong and directional non-covalent interaction that is increasingly used to control the assembly of molecules in the solid state, enabling the rational design of crystalline materials with specific structures and properties.

Table 2: Performance Enhancement in Perovskite Solar Cells with 4-Iodo-1H-imidazole

| Device Parameter | Control Device | Device with 4-Iodo-1H-imidazole | Reference |

|---|---|---|---|

| Open-Circuit Voltage (VOC) | 1.085 V | 1.209 V | [1 from first search] |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements in 4-Iodo-1-phenyl-1H-imidazole Chemistry

Research surrounding this compound is primarily centered on its role as a building block in organic synthesis, with its reactivity dictated by the distinct functionalities of the imidazole (B134444) core, the N-phenyl group, and the C-iodo substituent.

Methodological advancements relevant to this compound are largely inferred from studies on analogous structures, such as other iodo-heterocycles and N-substituted imidazoles. The presence of the carbon-iodine bond is particularly significant, as it serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The development of palladium- and copper-catalyzed reactions, like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, represents a major methodological leap. These reactions allow for the straightforward introduction of aryl, alkynyl, and amino groups at the 4-position of the imidazole ring, making this compound a valuable precursor for generating molecular complexity. For instance, studies on 4-iodopyrazoles have demonstrated efficient copper-catalyzed coupling with alcohols, a method that could foreseeably be applied to this compound to synthesize novel alkoxy-imidazole derivatives. nih.gov

From a biological standpoint, research on structurally related 4-phenyl-imidazole (4-PI) derivatives provides crucial insights. 4-PI has been identified as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. nih.gov However, studies on these derivatives have shown that substitution at the N-1 position of the imidazole ring, as seen in this compound, can be detrimental to this specific activity. This is because the N-1 nitrogen is believed to be essential for binding to the heme iron within the enzyme's active site. nih.gov This finding, while negative in the context of IDO inhibition, is a key piece of information that helps define the structure-activity relationships for this class of compounds and guides future screening efforts toward other potential biological targets.

Identification of Remaining Challenges and Knowledge Gaps in the Field

Despite its potential, the body of literature focusing specifically on this compound is limited, revealing several knowledge gaps.

Key Challenges and Knowledge Gaps:

Limited Experimental Data: There is a scarcity of published experimental work detailing the specific reaction kinetics, optimal conditions, and substrate scope for cross-coupling reactions starting from this compound. Most available information is extrapolated from research on similar iodo-heterocycles.

Physicochemical Characterization: Comprehensive data on its solid-state properties, including a definitive single-crystal X-ray structure, is not readily available in the public domain. nih.gov Such information is fundamental for understanding its intermolecular interactions and for use in computational modeling and materials design.

Biological Activity Profile: Beyond the inference that it is likely inactive as an IDO1 inhibitor, the broader biological profile of this compound remains unexplored. nih.gov Its structural motifs are present in many biologically active molecules, suggesting that it has not been widely screened against a diverse range of pharmacological targets.

Lack of Application-Focused Studies: Research has not yet progressed to demonstrating the utility of this compound as a key intermediate in the total synthesis of a complex natural product or as a functional component in an advanced material. For example, while the parent compound 4-iodo-1H-imidazole has been used to improve the performance of perovskite solar cells, similar applications for its N-phenyl derivative have not been reported. rsc.org

Proposed Future Research Directions for Advancing this compound Chemistry

To address the existing gaps, future research should be directed toward a systematic exploration of the compound's fundamental chemistry and potential applications.

Proposed Research Trajectories:

Systematic Investigation of Reactivity: A comprehensive study of its performance in various modern cross-coupling reactions is warranted. This would involve screening different catalysts, ligands, and reaction conditions to establish robust protocols for its derivatization.

| Reaction Type | Coupling Partner | Potential Product Class | Rationale/Precedent |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 4-Biaryl-1-phenyl-1H-imidazoles | Established method for C-C bond formation with iodo-heterocycles. researchgate.netnih.gov |

| Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl-1-phenyl-1H-imidazoles | Creates extended π-conjugated systems relevant for materials science. nih.gov |

| Buchwald-Hartwig Amination | Amines | 4-Amino-1-phenyl-1H-imidazoles | Accesses key pharmacophores found in medicinal chemistry. |

| Heck Coupling | Alkenes | 4-Alkenyl-1-phenyl-1H-imidazoles | Introduces versatile vinyl groups for further functionalization. |

| Copper-Catalyzed C-O Coupling | Alcohols/Phenols | 4-Alkoxy/Aryloxy-1-phenyl-1H-imidazoles | Provides access to ether-linked derivatives, based on precedent with iodopyrazoles. nih.gov |

Broad Biological Screening: The compound and its derivatives should be subjected to a wide array of biological assays to uncover potential therapeutic applications beyond IDO inhibition.

| Screening Area | Rationale |

| Kinase Inhibition | The imidazole scaffold is a common feature in many kinase inhibitors. |

| Antimicrobial/Antifungal Activity | Imidazole derivatives are known for their efficacy against various pathogens. derpharmachemica.comresearchgate.net |

| G-Protein Coupled Receptors (GPCRs) | The aromatic and heterocyclic nature of the molecule makes it a candidate for interacting with these receptors. |

| Ion Channel Modulation | Phenyl-imidazole structures can influence the function of various ion channels. |

Detailed Physicochemical and Spectroscopic Analysis: A thorough characterization using modern analytical techniques is crucial. This includes obtaining a high-resolution crystal structure to understand its packing and non-covalent interactions, and detailed NMR and mass spectrometry analysis to build a complete reference dataset. nih.gov

Potential for Interdisciplinary Collaboration and Innovative Applications in Materials Science and Organic Synthesis

The advancement of this compound chemistry is ripe for interdisciplinary collaboration, which could unlock innovative applications.

Organic Synthesis and Medicinal Chemistry: Synthetic chemists can collaborate with medicinal chemists to use this compound as a versatile scaffold. By employing the cross-coupling reactions outlined above, they can generate libraries of novel, complex molecules for high-throughput screening against various disease targets, accelerating the drug discovery process. chemscene.com

Materials Science and Polymer Chemistry: The iodo-substituent is a valuable functional handle for materials development. Collaboration between organic chemists and materials scientists could lead to the incorporation of the 1-phenyl-1H-imidazole-4-yl moiety into polymers or organic semiconductors. The resulting materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors, leveraging the electronic properties of the heterocyclic core. The use of the related 4-iodo-1H-imidazole in perovskite solar cells highlights the potential of such molecules in energy applications. rsc.org

Computational and Experimental Chemistry: A synergistic approach involving computational chemists and experimentalists could be highly fruitful. Docking studies could predict potential biological targets for derivatives of this compound, thereby prioritizing and guiding synthetic efforts. nih.gov Similarly, computational modeling could predict the electronic and photophysical properties of materials derived from this compound, helping to design molecules with desired characteristics for specific applications in materials science.

By pursuing these research directions and fostering collaboration, the scientific community can fully elucidate the chemical properties and unlock the application potential of this compound, transforming it from a simple building block into a key component for advanced technologies and therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Iodo-1-phenyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of 1,2-diamines with α-halo ketones under acidic conditions, followed by iodination. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–100°C), and catalysts like copper(I) iodide for efficient halogenation. Post-reaction purification via column chromatography ensures product integrity .

- Data Considerations : LC-MS monitors intermediate formation, while / NMR and IR confirm regioselectivity and functional group retention .

Q. How is the structural integrity of this compound validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolves bond lengths/angles and iodine positioning. Complementary characterization includes elemental analysis (C, H, N, I), melting point determination, and mass spectrometry for molecular weight confirmation .

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

- Properties : Solubility in polar aprotic solvents (e.g., DMSO), hygroscopicity (requires anhydrous storage), and thermal stability (decomposition >200°C). UV-Vis spectra (λ~270 nm) aid in concentration quantification .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while minimizing side reactions?

- Methodology : Use Raney nickel instead of Pd/C to suppress dehalogenation during catalytic hydrogenation. Kinetic studies (e.g., time-resolved LC-MS) identify optimal iodination duration, reducing byproducts like deiodinated imidazoles .

- Case Study : In analogous compounds, replacing ethanol with water increased intermediate yields by 15% by stabilizing reactive intermediates .

Q. How do structural modifications of this compound impact biological activity, and how can contradictory data be resolved?

- QSAR Approach : Replace iodine with bromine/chlorine to assess halogen-dependent bioactivity (e.g., enzyme inhibition). Conflicting pharmacological data may arise from assay-specific conditions (pH, co-solvents); meta-analyses using standardized protocols (e.g., fixed IC50 determination) reconcile discrepancies .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methods : Molecular docking (AutoDock Vina) paired with SC-XRD-validated structures (SHELX-refined) identifies key interactions (e.g., halogen bonding with Ser/Thr residues). MD simulations (AMBER) assess stability of ligand-receptor complexes under physiological conditions .

Q. How can researchers address inconsistent crystallographic data in polymorph screening?

- Protocol : Perform high-throughput screening using varied solvents (e.g., MeOH, EtOAc) to isolate polymorphs. SHELXL refinement with Hirshfeld surface analysis distinguishes true polymorphism from solvent inclusion artifacts .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.